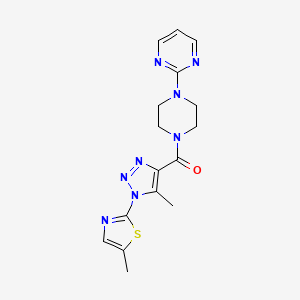![molecular formula C9H11N3O3 B2921650 Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate CAS No. 39716-52-4](/img/no-structure.png)
Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound and its derivatives are synthesized through various chemical reactions, offering a basis for further chemical transformations. For instance, Kappe and Roschger explored reactions of Biginelli-compounds, providing insights into the synthesis of related pyrimidine derivatives, which could include compounds similar to Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate (Kappe & Roschger, 1989). Another study by Verdecia et al. demonstrated the transformation of tetrahydropyridine carboxylates into pyrazolo[3,4-b]pyridine derivatives, showcasing the compound's role in novel chemical syntheses (Verdecia et al., 1996).
Applications in Creating New Molecules
Research has shown the versatility of this compound in generating new molecules with potential biological activities. Ibrahim and Behbehani synthesized novel classes of pyridazin-3-one derivatives by reacting certain precursors in acetic anhydride, highlighting the utility in developing fused azines with potential pharmacological benefits (Ibrahim & Behbehani, 2014).
Potential in Material Science
The compound's derivatives have also been explored in material science. For example, Nickerl, Senkovska, and Kaskel introduced dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate into a UiO-66 structure for creating an optical sensor material, indicating the compound's relevance in developing sensors for oxidative agents like nitrous gases (Nickerl, Senkovska, & Kaskel, 2015).
Pharmacological Research
While avoiding details on drug use and side effects, it's notable that compounds within this chemical class have been investigated for their pharmacological potential. For instance, Ehler, Robins, and Meyer explored analogs of guanine, which, although not directly related to this compound, shows the broader research interest in pyridazine derivatives for therapeutic applications (Ehler, Robins, & Meyer, 1977).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate involves the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-3-cyanopyridine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate using sodium ethoxide as a base to form ethyl 2-amino-3-cyanopyridine-4-carboxylate.", "Step 2: Cyclization of ethyl 2-amino-3-cyanopyridine-4-carboxylate with acetic anhydride in the presence of hydrochloric acid to form methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate.", "Step 3: Esterification of methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate with methanol in the presence of hydrochloric acid to form Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate." ] } | |
CAS-Nummer |
39716-52-4 |
Molekularformel |
C9H11N3O3 |
Molekulargewicht |
209.205 |
IUPAC-Name |
methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H11N3O3/c1-15-9(14)12-3-2-7-6(5-12)4-8(13)11-10-7/h4H,2-3,5H2,1H3,(H,11,13) |
InChI-Schlüssel |
UOLXKNBRTWTILQ-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCC2=NNC(=O)C=C2C1 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2921567.png)


![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2921571.png)
![N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2921574.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2921576.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921585.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2921589.png)
